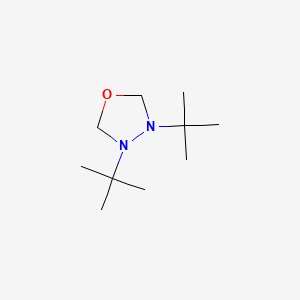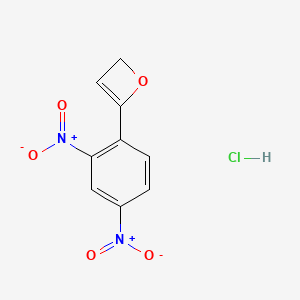
(S)-N,N-dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor primarily used for the treatment of premature ejaculation in men aged 18 to 64 years. It was initially developed as an antidepressant but was found to be more effective in treating premature ejaculation due to its rapid absorption and elimination from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dapoxetine hydrochloride involves several steps. One method starts with 3-chloropropiophenone and naphthol as initial raw materials. These undergo a condensation reaction in a solvent, followed by reduction using a reducer such as borane. The intermediate product is then subjected to deprotection, methylation, and finally, a salification reaction to produce dapoxetine hydrochloride . Another method involves dissolving dapoxetine in methylene chloride, chloroform, or 1,2-dichloroacetic acid, followed by the addition of hydrogen chloride to precipitate the hydrochloride salt .
Industrial Production Methods
Industrial production methods for dapoxetine hydrochloride focus on optimizing yield and purity while minimizing costs. The process typically involves the use of mild reaction conditions and simple after-treatment processes to ensure high chemical and optical purity .
Analyse Des Réactions Chimiques
Dapoxetine hydrochloride undergoes various chemical reactions, including:
Oxidation: Susceptible to oxidation, leading to degradation products.
Reduction: Involves the reduction of intermediates during synthesis.
Substitution: Methylation is a key step in its synthesis.
Common reagents used in these reactions include borane for reduction and hydrogen chloride for salification . The major products formed include dapoxetine hydrochloride and its degradation products under oxidative conditions .
Applications De Recherche Scientifique
Dapoxetine hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in the study of selective serotonin reuptake inhibitors.
Biology: Investigated for its effects on serotonin levels and related biological pathways.
Medicine: Primarily used for the treatment of premature ejaculation.
Industry: Utilized in the pharmaceutical industry for the development of treatments for premature ejaculation.
Mécanisme D'action
Dapoxetine hydrochloride works by inhibiting the serotonin transporter, increasing serotonin’s action at the postsynaptic cleft. This leads to delayed ejaculation by enhancing serotonin activity at pre- and postsynaptic receptors . The central ejaculatory neural circuit, comprising spinal and cerebral areas, is involved in this process .
Comparaison Avec Des Composés Similaires
Dapoxetine hydrochloride is unique among selective serotonin reuptake inhibitors due to its rapid absorption and elimination, making it suitable for on-demand use in treating premature ejaculation . Similar compounds include:
Fluoxetine: Another selective serotonin reuptake inhibitor, primarily used as an antidepressant.
Sertraline: Used for depression and anxiety disorders.
Paroxetine: Also used for depression and anxiety, but with a longer half-life compared to dapoxetine.
Dapoxetine hydrochloride stands out due to its specific application in treating premature ejaculation and its rapid pharmacokinetic profile .
Propriétés
Formule moléculaire |
C9H7ClN2O5 |
|---|---|
Poids moléculaire |
258.61 g/mol |
Nom IUPAC |
4-(2,4-dinitrophenyl)-2H-oxete;hydrochloride |
InChI |
InChI=1S/C9H6N2O5.ClH/c12-10(13)6-1-2-7(9-3-4-16-9)8(5-6)11(14)15;/h1-3,5H,4H2;1H |
Clé InChI |
RUFGRPSCLHSWQC-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


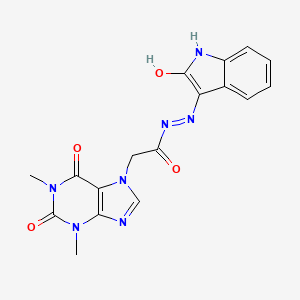
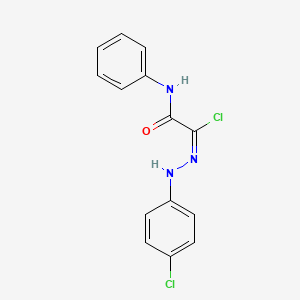
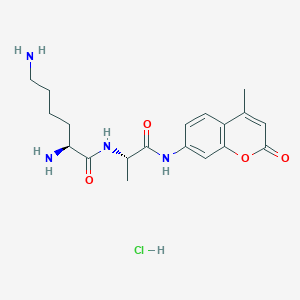
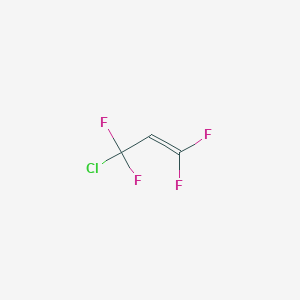
![(1R,2R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B13825295.png)
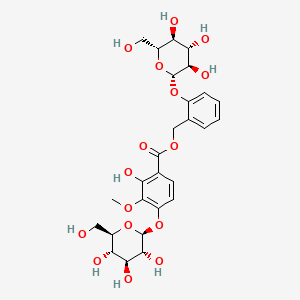
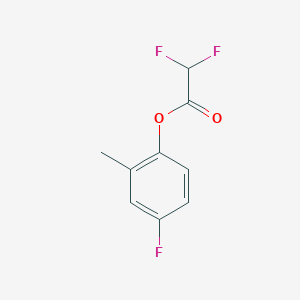


![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B13825338.png)
![(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile](/img/structure/B13825340.png)

![2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline](/img/structure/B13825344.png)
